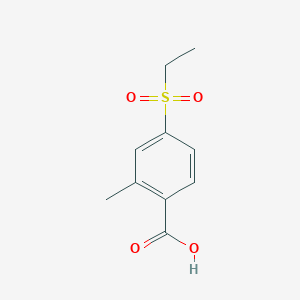

trans-4-Aminocyclohexanecarboxylic acid ethylamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Melanocyte Activation and Skin Care

Tranexamic acid, a derivative of trans-4-aminocyclohexanecarboxylic acid, has been explored for its effects on melanocyte activation and skin care. A study by Hiramoto et al. (2014) found that tranexamic acid could suppress melanocyte activation induced by UVB eye irradiation, suggesting its utility in skin whitening care (Hiramoto, Yamate, Sugiyama, Takahashi, & Mafune, 2014). Additionally, the compound's anti-inflammatory properties and potential as a whitening agent were highlighted in another study examining its effects on wrinkle formation following skin dryness (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).

Surgical Applications and Blood Loss Management

Tranexamic acid's role in reducing intraoperative blood loss and its classification by the World Health Organization as an essential medication underscores its significance in surgical applications. Klifto et al. (2020) reviewed literature to understand the effects of tranexamic acid on microvascular reconstruction, illustrating the drug's expanding indications in plastic surgery (Klifto, Hanwright, & Sacks, 2020).

Antifibrinolytic Properties and Enhanced Absorption

Research has also delved into derivatives of tranexamic acid for enhanced absorption and stability, indicating potential improvements in the efficacy of the antifibrinolytic drug. Svahn et al. (1986) synthesized derivatives showing greater absorption than tranexamic acid itself, marking progress in drug formulation and delivery systems (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Synthetic Pathways and Chemical Synthesis

Efforts to synthesize cis- and trans-2-aminocyclohexanecarboxamides and their derivatives have been documented, offering insights into faster and higher yield methods compared to traditional approaches. Göndös, Szécsényi, and Dombi (1991) presented a novel approach that could facilitate the production of previously unknown derivatives, suggesting applications in peptide chemistry and potentially expanding the utility of trans-4-aminocyclohexanecarboxylic acid ethylamide in medicinal chemistry (Göndös, Szécsényi, & Dombi, 1991).

Antitumor Activity

Explorations into the antitumor properties of compounds related to trans-4-aminocyclohexanecarboxylic acid ethylamide have been conducted, with Kosykhova, Palaima, and Stumbryavichyute (2000) investigating nonsymmetric phosphoric acid triamides containing residues of aminocyclohexane and trans-4-aminocyclohexanecarboxylic acid ethyl esters. Their work contributes to the search for new antitumor agents, demonstrating the broader implications of this compound and its derivatives in cancer research (Kosykhova, Palaima, & Stumbryavichyute, 2000).

Mecanismo De Acción

Trans-4-Aminocyclohexanecarboxylic acid ethylamide has been identified as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, making it useful in various hemorrhagic diseases and abnormal bleeding during surgical procedures. Additionally, it serves as a lysine analogue, aiding in the characterization of binding sites in plasminogen .

Direcciones Futuras

Propiedades

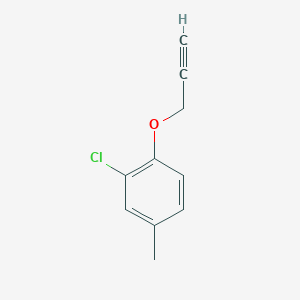

IUPAC Name |

4-amino-N-ethylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJSGAVCWSFIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261569 | |

| Record name | trans-4-Amino-N-ethylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans 4-Amino-cyclohexanecarboxylic acid ethylamide | |

CAS RN |

412290-83-6 | |

| Record name | trans-4-Amino-N-ethylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)

![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)